molecular formula C₈H₁₃NO₂ B017476 (2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 87679-21-8

(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No. B017476
CAS RN: 87679-21-8
M. Wt: 155.19 g/mol
InChI Key: OQHKEWIEKYQINX-FSDSQADBSA-N
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Patent
US08575135B2

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
Name
Quantity
7.28 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under air for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08575135B2

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
Name
Quantity
7.28 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under air for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08575135B2

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
Name
Quantity
7.28 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under air for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08575135B2

Procedure details

To a solution of commercially available (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride (4.70 g, 16.68 mmol) in methylene chloride (42 mL) was added Di-tert-butyl dicarbonate (7.28 g, 33.36 mmol), N,N-diisopropylethylamine (5.82 mL, 33.36 mmol) and 4-(Dimethylamino)pyridine (0.20 g, 1.67 mmol). The solution was stirred under air for 16 hours. Upon completion, the reaction was concentrated in vacuo, diluted in ethyl acetate, and washed with 1N HCl. The aqueous layers were backextracted twice with ethyl acetate and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes) to afford (2S,3aS,6aS)-1-tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid which was used without further purification. MS (ESI) m/z 368.47 [M+Na]+.
Quantity
7.28 g
Type
reactant
Reaction Step One
Quantity
5.82 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[C@H:6]([C:7]([O:9]CC2C=CC=CC=2)=[O:8])[CH2:5][C@@H:4]2[CH2:17][CH2:18][CH2:19][C@H:3]12.C(OC(OC(C)(C)C)=O)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH:4]2[CH2:17][CH2:18][CH2:19][CH:3]12 |f:0.1|

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
Cl.N1[C@@H]2[C@H](C[C@H]1C(=O)OCC1=CC=CC=C1)CCC2
Name
Quantity
7.28 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
5.82 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
42 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred under air for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Upon completion, the reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted in ethyl acetate
WASH
Type
WASH
Details
washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel chromatography (5-40% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C2C(CC1C(=O)O)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.